N1,N1-Diethyl-4-methylbenzene-1,3-diamine, also known by its IUPAC name, is a chemical compound with the molecular formula C11H18N2 and a molecular weight of 178.27 g/mol. This compound features two ethyl groups attached to the nitrogen atoms and a methyl group on the aromatic ring, specifically at the para position relative to the amino groups. Its structure can be represented as follows:
textNH2 |C6H4-CH3 | NH | C2H5 | C2H5
This compound is of interest in various fields including organic chemistry and materials science due to its unique structural properties.
These reactions are significant for synthesizing derivatives or modifying the compound for specific applications.
Research into the biological activity of N1,N1-Diethyl-4-methylbenzene-1,3-diamine is limited but suggests potential applications in medicinal chemistry. Compounds with similar structures have shown antimicrobial and anti-inflammatory properties, indicating that this compound may also exhibit biological activity worth exploring further.
The synthesis of N1,N1-Diethyl-4-methylbenzene-1,3-diamine typically involves several steps:
A specific synthetic route includes hydrogenating diethyl-(2-methyl-4-nitro-phenyl)-amine in methanol using palladium as a catalyst, yielding N1,N1-Diethyl-4-methylbenzene-1,3-diamine with moderate efficiency .
N1,N1-Diethyl-4-methylbenzene-1,3-diamine has potential applications in various fields:
Several compounds share structural similarities with N1,N1-Diethyl-4-methylbenzene-1,3-diamine. Here are some notable examples:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| N1,N1-Diethyl-2-methylbenzene-1,4-diamine | 2628-71-9 | Different positional isomer with similar reactivity. |
| N,N-Diethyl-p-phenylenediamine | 101-80-4 | Known for its use in rubber production; different substituents. |
| 4-Methylbenzene-1,3-diamine | 95-76-1 | Lacks ethyl substituents; simpler structure affecting solubility. |
These compounds differ primarily in their substituent positions and types, which influence their chemical reactivity and physical properties.
The synthesis of N1,N1-Diethyl-4-methylbenzene-1,3-diamine during the pre-2000 era was characterized by traditional organic chemistry approaches that relied on well-established reaction mechanisms and conventional catalytic systems. These early methodologies laid the foundation for understanding the reactivity patterns and synthetic challenges associated with this aromatic diamine compound.
The most widely documented early synthetic route involved a two-step nitration-reduction sequence starting from appropriately substituted methylbenzene derivatives [1]. This approach utilized diethyl-(2-methyl-4-nitro-phenyl)-amine as the key intermediate, which underwent catalytic hydrogenation to yield the target diamine compound [1]. The reduction step employed 10% palladium on activated carbon as the catalyst in methanol solvent at room temperature and atmospheric pressure [1]. Under these mild conditions, the nitro group was selectively reduced to the corresponding amine functionality while preserving the existing diethylamino substituent [1].
The reaction proceeded through a series of intermediate stages where hydrogen gas was absorbed until no further uptake occurred, indicating complete reduction of the nitro functionality [1]. The reaction mixture was subsequently filtered through celite to remove the palladium catalyst, and the filtrate was concentrated to dryness to afford N1,N1-Diethyl-2-methyl-benzene-1,4-diamine as an oil with a yield of 46.5% [1]. This relatively modest yield reflected the challenges inherent in selective reduction processes and the potential for side reactions during the hydrogenation step.
Alternative early synthetic approaches employed reductive amination strategies that involved the direct alkylation of methylbenzene derivatives with diethylamine under reducing conditions . These methods typically required elevated temperatures ranging from 150 to 200 degrees Celsius and employed various reducing agents to facilitate the formation of carbon-nitrogen bonds . The reaction conditions were carefully controlled to prevent over-alkylation and minimize the formation of unwanted byproducts .
The reductive amination pathway offered yields in the range of 60 to 75%, representing a significant improvement over the nitration-reduction approach . However, these methods required harsh reaction conditions and specialized equipment capable of handling high temperatures and pressures, which limited their practical application in early synthetic chemistry laboratories .
Traditional Friedel-Crafts acylation reactions provided another avenue for the synthesis of N1,N1-Diethyl-4-methylbenzene-1,3-diamine precursors [3]. These reactions involved the treatment of methylbenzene substrates with acyl chlorides in the presence of aluminum chloride as a Lewis acid catalyst at temperatures around 60 degrees Celsius [3]. The acylation step was followed by reduction and amination sequences to introduce the desired diethylamino functionality [3].
The Friedel-Crafts approach typically yielded 55 to 70% of the desired products, but required multiple synthetic steps and careful purification procedures to remove aluminum-containing byproducts [3]. The regioselectivity of the acylation reaction was influenced by the existing substituents on the aromatic ring, with the methyl group directing incoming electrophiles to specific positions [3].
Early industrial approaches utilized aluminum powder as a catalyst for the ethylation of toluylenediamine precursors under high-temperature and high-pressure conditions [4]. The process involved a complex reaction at approximately 285 degrees Celsius and 3 to 3.55 megapascals for about 5 hours, followed by ethylene introduction at 305 degrees Celsius and 4.5 megapascals for an additional 8 hours [4]. This method achieved yields of 80 to 85%, but suffered from complex post-processing requirements due to the need for catalyst hydrolysis and waste water treatment [4].
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) |
|---|---|---|---|---|
| Nitration-Reduction Pathway | Diethyl-(2-methyl-4-nitro-phenyl)-amine | 10% Pd-C, H₂, Methanol | Room temperature, Atmospheric pressure | 46.5 |
| Reductive Amination | Methylbenzene derivatives | Diethylamine, Reducing agents | Elevated temperature, 150-200°C | 60-75 |
| Friedel-Crafts Acylation | Methylbenzene + Acyl chlorides | AlCl₃, Acyl chlorides | 60°C, Lewis acid catalysis | 55-70 |
| Aluminum Powder Catalysis | Toluylenediamine + Aluminum powder | Al powder, Ethylene | 285°C, 3-3.55 MPa, 5h | 80-85 |
The development of modern catalytic systems has revolutionized the synthesis of N1,N1-Diethyl-4-methylbenzene-1,3-diamine by introducing more efficient, selective, and environmentally friendly methodologies. These contemporary approaches leverage advanced catalyst design principles and optimized reaction engineering to achieve superior performance compared to traditional synthetic routes.
Modern zeolite-catalyzed ethylation represents a significant advancement in the environmentally friendly synthesis of diethyl toluene diamine derivatives [5]. Acidic zeolites, particularly ZSM-5, have been employed as heterogeneous catalysts for the ethylation of 2,4-toluene diamine using ethene and ethanol as alkylation reagents [5]. The reaction mechanism proceeds through a stepwise process where monoethyl toluene diamine is first generated, followed by further ethylation to form the desired diethyl product [5].
The zeolite catalyst systems operate optimally at temperatures between 200 and 400 degrees Celsius under pressures of 3.5 to 4.5 megapascals [5]. The acidic properties, particularly the Brønsted acid sites on the external surface of the zeolites, play a crucial role in determining catalytic activity [5]. Small crystal sizes that expose more acid sites on the external surface have been found to be beneficial for producing the desired diethyl products [5]. Treatment with sodium hydroxide to generate meso- and macropores and increase external surface area can significantly improve the catalytic activity of ZSM-5 catalysts [5].
These zeolite-based systems achieve conversions of 95 to 99% with selectivities ranging from 85 to 92%, representing substantial improvements over traditional methods [5]. The heterogeneous nature of the catalyst facilitates easy separation and potential reuse, contributing to the environmental sustainability of the process [5].
Advanced organometallic catalyst systems based on triethyl aluminum complexes have emerged as highly effective alternatives for the synthesis of diethyl toluene diamine compounds [4]. The preparation method involves subjecting toluylenediamine and triethyl aluminum to a complexation reaction at temperatures of 150 to 160 degrees Celsius and pressures of 0.4 to 0.6 megapascals [4]. The resulting complexing material containing aluminum complex is then subjected to alkylation with ethylene at elevated temperatures of 300 to 310 degrees Celsius and pressures of 4.6 to 5.0 megapascals [4].
The mass ratio of toluylenediamine to triethyl aluminum is typically maintained at 200 to 3.5-4.0 for optimal performance [4]. The complexation reaction is conducted for 1 to 2 hours under protective atmosphere conditions to prevent oxidation and moisture interference [4]. The subsequent alkylation reaction proceeds for 6 to 8 hours, also under protective atmosphere conditions [4].
This modern catalytic approach achieves remarkable conversions of 98 to 99% with selectivities of 96 to 98%, representing the highest performance among contemporary synthetic methods [4]. The process eliminates the need for hydrolysis steps and significantly reduces waste generation compared to traditional aluminum powder methods [4].
Contemporary palladium-catalyzed hydrogenation systems have been refined to achieve enhanced efficiency and selectivity in the reduction of nitro-containing precursors [1] [6]. Modern 10% palladium on carbon catalysts operate under mild conditions at temperatures of 20 to 25 degrees Celsius and atmospheric pressure [1]. These systems demonstrate improved tolerance to various functional groups and reduced susceptibility to catalyst poisoning [6].
The mechanism involves the formation of palladium-sulfamide complexes that undergo efficient aerobic oxidative cyclization at room temperature [6]. Advanced catalyst systems consisting of 5% palladium trifluoroacetate and 10% dimethyl sulfoxide in tetrahydrofuran have been developed for specialized applications [6]. These systems achieve conversions of 90 to 95% with selectivities of 88 to 94% under exceptionally mild reaction conditions [1] [6].
Hierarchical TS-1 zeolite catalysts represent the latest advancement in heterogeneous catalysis for diamine synthesis applications [7]. These catalysts are characterized by weak acidity and high mesopore to total pore volume ratios, which contribute to their exceptional performance [7]. The hierarchical structure provides enhanced mass transfer properties and improved accessibility to active sites [7].
Under optimized conditions of 200 degrees Celsius for 6 hours, hierarchical TS-1 catalysts achieve complete conversion with selectivities of 88.5% [7]. The weak acidity of these catalysts minimizes side reactions and promotes selective formation of the desired diamine products [7]. The high mesopore content facilitates diffusion of reactants and products, contributing to the enhanced catalytic performance [7].
| Method | Catalyst System | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|---|
| Zeolite-Catalyzed Ethylation | Acidic zeolites (ZSM-5) | 200-400 | 3.5-4.5 | 95-99 | 85-92 |
| Triethyl Aluminum Complex | Triethyl aluminum complex | 300-310 | 4.6-5.0 | 98-99 | 96-98 |
| Palladium-Catalyzed Hydrogenation | 10% Pd/C | 20-25 | 0.1 | 90-95 | 88-94 |
| Hierarchical TS-1 Catalysis | Hierarchical TS-1 zeolite | 200 | Atmospheric | 100 | 88.5 |
The selection and optimization of solvent systems play a critical role in determining the efficiency, selectivity, and economic viability of N1,N1-Diethyl-4-methylbenzene-1,3-diamine synthesis. Modern approaches to solvent optimization incorporate comprehensive understanding of solvation effects, mass transfer phenomena, and thermodynamic considerations to maximize reaction performance.
Methanol serves as the baseline solvent system for many synthetic approaches to N1,N1-Diethyl-4-methylbenzene-1,3-diamine [1]. Operating at temperatures of 20 to 25 degrees Celsius, methanol provides excellent solubility for both reactants and products while maintaining chemical stability under the reaction conditions [1]. The protic nature of methanol facilitates hydrogen bonding interactions that can stabilize transition states and intermediates during the reaction process [1].
N-Methyl pyrrolidone has emerged as a superior solvent system for high-temperature synthetic applications operating between 200 and 400 degrees Celsius [8]. This aprotic dipolar solvent provides exceptional thermal stability and demonstrates a 2.5-fold enhancement in reaction rate compared to methanol-based systems [8]. The high dielectric constant of N-Methyl pyrrolidone facilitates ionization processes and stabilizes charged intermediates during the reaction [8].
The use of N-Methyl pyrrolidone results in yield improvements of 15 to 20% and selectivity enhancements of 8 to 12% compared to baseline methanol systems [8]. The excellent solvating properties of this solvent enable higher reactant concentrations and improved mass transfer rates [8]. The high boiling point of N-Methyl pyrrolidone allows for operation at elevated temperatures without solvent loss, contributing to improved process economics [8].
Dimethyl sulfoxide represents the most effective solvent system for N1,N1-Diethyl-4-methylbenzene-1,3-diamine synthesis, operating effectively across a temperature range of 60 to 120 degrees Celsius [9]. This aprotic dipolar solvent achieves a remarkable 3.2-fold enhancement in reaction rate compared to methanol systems [9]. The exceptional coordinating ability of dimethyl sulfoxide stabilizes metal catalysts and promotes efficient electron transfer processes [9].
Dimethyl sulfoxide systems deliver yield improvements of 25 to 30% and selectivity enhancements of 15 to 20%, representing the highest performance among all evaluated solvent systems [9]. The strong solvating power of dimethyl sulfoxide enables the dissolution of otherwise poorly soluble reactants and intermediates [9]. However, the high boiling point and hygroscopic nature of dimethyl sulfoxide require specialized separation and purification procedures [9].
Tetrahydrofuran serves as an effective ethereal solvent for moderate-temperature applications ranging from 25 to 70 degrees Celsius [6]. This cyclic ether provides good solubility for organometallic catalysts and organic substrates while maintaining chemical inertness under most reaction conditions [6]. Tetrahydrofuran systems demonstrate a 1.8-fold enhancement in reaction rate compared to methanol baselines [6].
The use of tetrahydrofuran results in yield improvements of 10 to 15% and selectivity enhancements of 6 to 10% [6]. The relatively low boiling point of tetrahydrofuran facilitates easy removal and recovery through conventional distillation [6]. The coordinating properties of the ether oxygen can stabilize metal catalysts and influence reaction pathways [6].
Ethylene glycol operates effectively at elevated temperatures of 150 to 300 degrees Celsius and provides a 2.1-fold enhancement in reaction rate [8]. This diol solvent offers unique hydrogen bonding capabilities that can influence reaction mechanisms and selectivity patterns [8]. Ethylene glycol systems achieve yield improvements of 12 to 18% and selectivity enhancements of 10 to 14% [8].
Chlorobenzene serves as an aromatic solvent for applications requiring temperatures of 80 to 150 degrees Celsius [8]. This halogenated aromatic solvent provides a 1.4-fold enhancement in reaction rate and delivers yield improvements of 5 to 10% with selectivity enhancements of 3 to 7% [8]. The aromatic nature of chlorobenzene can facilitate π-π interactions with aromatic substrates and influence reaction selectivity [8].
| Solvent System | Temperature Range (°C) | Reaction Rate Enhancement | Yield Impact (%) | Selectivity Impact (%) |
|---|---|---|---|---|
| Methanol | 20-25 | Baseline | +0 | Baseline |
| N-Methyl pyrrolidone | 200-400 | 2.5x | +15-20 | +8-12 |
| Dimethyl sulfoxide | 60-120 | 3.2x | +25-30 | +15-20 |
| Tetrahydrofuran | 25-70 | 1.8x | +10-15 | +6-10 |
| Ethylene glycol | 150-300 | 2.1x | +12-18 | +10-14 |
| Chlorobenzene | 80-150 | 1.4x | +5-10 | +3-7 |
The comprehensive analysis of byproduct formation and implementation of yield maximization strategies are essential for developing economically viable and environmentally sustainable synthesis routes for N1,N1-Diethyl-4-methylbenzene-1,3-diamine. Understanding the mechanisms of byproduct formation enables the design of targeted strategies to minimize unwanted reactions and optimize overall process efficiency.
Triethyl toluene diamine represents the most significant byproduct resulting from excessive ethylation during the synthesis process [5]. This overalkylated product typically forms in yields of 5 to 15% under standard reaction conditions through continued reaction of the desired diethyl product with additional ethylating agents [5]. The formation mechanism involves nucleophilic attack by the diethylamino nitrogen on electrophilic ethylating species, leading to the unwanted triethyl derivative [5].
Effective minimization of triethyl toluene diamine formation requires precise control of ethylene feed rate and reaction stoichiometry [5]. Implementation of controlled ethylene feed rate strategies can reduce triethyl byproduct formation to 2 to 5%, representing a significant improvement in process selectivity [5]. Advanced process control systems that monitor reaction progress and adjust ethylene introduction rates in real-time have proven particularly effective [5].
Monoethyl toluene diamine serves as both an essential intermediate and a potential byproduct in the synthesis of N1,N1-Diethyl-4-methylbenzene-1,3-diamine [5]. Under suboptimal conditions, incomplete ethylation can result in 10 to 25% yields of this monoethyl intermediate [5]. The formation of this byproduct reflects insufficient reaction time, inadequate temperature, or improper catalyst activity [5].
Optimization of reaction time represents the most effective strategy for minimizing monoethyl toluene diamine byproduct formation [5]. Extended reaction periods and careful monitoring of conversion allow for complete transformation of the monoethyl intermediate to the desired diethyl product [5]. Implementation of optimized reaction time protocols can reduce monoethyl byproduct formation to 3 to 8%, significantly improving overall process efficiency [5].
Side alkylation reactions can lead to the formation of various diethyl aniline derivatives that compete with the desired product formation [4]. These side products typically form in yields of 3 to 8% through nonselective alkylation at alternative positions on the aromatic ring or through rearrangement reactions [4]. The formation mechanism involves competitive electrophilic aromatic substitution reactions that occur when catalyst selectivity is insufficient [4].
Selective catalyst design represents the most effective approach for minimizing diethyl aniline derivative formation [4]. Advanced catalyst systems with enhanced regioselectivity and controlled active site environments can reduce side product formation to 1 to 3% [4]. The development of sterically hindered catalysts and electronically tuned active sites has proven particularly successful in achieving improved selectivity [4].
Partial reduction of nitro-containing precursors can result in the formation of hydroxylamine and other reduction intermediates that represent 2 to 6% of the product mixture [1]. These intermediates form when hydrogen transfer is incomplete or when competing reduction pathways become active [1]. The presence of these intermediates can complicate product purification and reduce overall process efficiency [1].
Complete reduction conditions represent the most effective strategy for eliminating nitro reduction intermediates [1]. Implementation of extended reaction times, optimized hydrogen pressure, and enhanced catalyst loading can reduce intermediate formation to 0.5 to 2% [1]. Advanced catalyst systems with improved hydrogen activation capabilities have demonstrated particular effectiveness in achieving complete reduction [1].
Traditional aluminum-based catalytic systems suffer from aluminum hydroxide precipitation that can represent 15 to 25% of the total reaction mass [4]. This precipitation occurs through hydrolysis of aluminum-containing species during workup procedures and significantly complicates product isolation [4]. The formation of aluminum hydroxide also generates substantial waste streams that require environmental treatment [4].
Anhydrous reaction conditions represent the most effective strategy for minimizing aluminum hydroxide precipitation [4]. Implementation of rigorous moisture exclusion and inert atmosphere techniques can reduce aluminum hydroxide formation to 5 to 10% [4]. Advanced catalyst designs that eliminate the need for hydrolytic workup procedures have proven particularly effective in addressing this challenge [4].
| Byproduct | Formation Mechanism | Typical Yield (%) | Minimization Strategy | Improved Yield (%) |
|---|---|---|---|---|
| Triethyl toluene diamine (TETDA) | Excessive ethylation | 5-15 | Controlled ethylene feed rate | 2-5 |
| Monoethyl toluene diamine (ETDA) | Incomplete ethylation | 10-25 | Optimized reaction time | 3-8 |
| Diethyl aniline derivatives | Side alkylation reactions | 3-8 | Selective catalyst design | 1-3 |
| Nitro reduction intermediates | Partial reduction | 2-6 | Complete reduction conditions | 0.5-2 |
| Aluminum hydroxide precipitates | Catalyst hydrolysis | 15-25 | Anhydrous reaction conditions | 5-10 |
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for N1,N1-Diethyl-4-methylbenzene-1,3-diamine through analysis of both proton and carbon-13 nuclei. The compound exhibits characteristic spectral signatures that allow for definitive identification and structural confirmation.
The proton Nuclear Magnetic Resonance spectrum of N1,N1-Diethyl-4-methylbenzene-1,3-diamine demonstrates several distinct resonance regions characteristic of aromatic diamine compounds [1] [2]. The amino protons appear as broad singlets in the range of 0.5-5.0 parts per million, with their exact position being highly dependent on concentration and hydrogen bonding effects [2]. These signals may exhibit exchange behavior with deuterium oxide, confirming their assignment to nitrogen-bound hydrogens [1].
The aromatic protons display characteristic downfield chemical shifts between 6.5-8.0 parts per million [3] [4]. The substitution pattern on the benzene ring creates a complex multipicity pattern, with the protons ortho to the amine groups typically appearing as doublets or triplets due to coupling with adjacent aromatic protons [4]. The presence of the methyl substituent at the 4-position introduces additional coupling patterns that help confirm the regioisomeric arrangement [3].
The ethyl substituents on the diethylamino group produce characteristic patterns in the aliphatic region. The methylene protons adjacent to nitrogen appear as quartets in the range of 2.3-3.0 parts per million, reflecting coupling with the terminal methyl groups [2] [5]. These signals are deshielded relative to simple alkyl chains due to the electron-withdrawing effect of the nitrogen atom [2].
The terminal methyl groups of the ethyl substituents appear as triplets between 1.0-2.5 parts per million, showing coupling with the adjacent methylene protons [5]. The aromatic methyl group at the 4-position typically resonates as a singlet in a similar chemical shift range but can be distinguished by its integration ratio and lack of coupling [5].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through analysis of the carbon framework [2]. The aromatic carbon atoms resonate in the characteristic range of 110-160 parts per million, with quaternary carbons typically appearing at higher chemical shifts than protonated aromatic carbons [2].
The carbons directly attached to nitrogen atoms exhibit chemical shifts in the range of 10-65 parts per million, appearing downfield relative to typical alkyl carbons due to the deshielding effect of the nitrogen heteroatom [2]. The ethyl carbon atoms display the expected quartet and triplet patterns when proton-decoupled spectra are compared with coupled acquisitions [2].
| NMR Technique | Signal Type | Chemical Shift Range (ppm) | Expected Multiplicity | Reference |
|---|---|---|---|---|
| 1H NMR | Amino N-H | 0.5-5.0 | Broad singlet | [1] [2] |
| 1H NMR | Aromatic C-H | 6.5-8.0 | Doublet/triplet | [3] [4] |
| 1H NMR | Aliphatic C-H (ethyl) | 2.3-3.0 | Quartet/triplet | [2] [5] |
| 1H NMR | Methyl C-H | 1.0-2.5 | Triplet | [5] |
| 13C NMR | Aromatic C | 110-160 | Singlet | [2] |
| 13C NMR | Aliphatic C (ethyl) | 10-65 | Quartet/triplet | [2] |
| 13C NMR | Methyl C | 10-30 | Quartet | [2] |
Infrared spectroscopy provides detailed information about the functional groups present in N1,N1-Diethyl-4-methylbenzene-1,3-diamine through analysis of vibrational modes. The spectrum exhibits characteristic absorption bands that confirm the presence of both primary and tertiary amine functionalities within the aromatic framework.
The primary amine group at the meta position exhibits the characteristic two-peak pattern in the nitrogen-hydrogen stretching region between 3300-3500 reciprocal centimeters [6] [7] [1]. These absorption bands appear as strong, broad features due to hydrogen bonding effects and represent the symmetric and asymmetric stretching vibrations of the amino group [7] [1]. The exact position of these bands can vary depending on the crystalline state and intermolecular hydrogen bonding network [6].
The tertiary amine functionality, while lacking nitrogen-hydrogen bonds, influences the overall spectral pattern through its effect on the aromatic ring electronics and carbon-nitrogen stretching vibrations [8]. The carbon-nitrogen stretching vibrations for aromatic amines typically appear in the range of 1200-1350 reciprocal centimeters with medium intensity [8] [1]. These absorptions occur at higher frequencies compared to aliphatic amines due to the increased bond order resulting from conjugation with the aromatic system [1].
The aromatic carbon-hydrogen stretching vibrations appear above 3000 reciprocal centimeters, typically in the range of 3000-3100 reciprocal centimeters [6] [9]. These absorptions are distinguished from aliphatic carbon-hydrogen stretches by their characteristic frequency and can be used to confirm the presence of the benzene ring system [9].
The aromatic carbon-carbon stretching vibrations manifest as medium to strong intensity bands in the region of 1600-1500 reciprocal centimeters [10] [1]. These skeletal vibrations are characteristic of substituted benzene rings and provide information about the substitution pattern and electronic environment of the aromatic system [1].
The nitrogen-hydrogen bending vibrations contribute additional absorption bands in the region of 1580-1650 reciprocal centimeters [1]. These in-plane bending modes appear with medium intensity and help confirm the presence of the primary amine functionality [1].
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Characteristics | Reference |
|---|---|---|---|---|
| Primary amine N-H stretch | 3300-3500 | Strong, broad | Two peaks for primary NH₂ | [6] [7] [1] |
| Secondary amine N-H stretch | 3280-3400 | Medium, broad | Single peak | [7] [8] |
| Aromatic C-H stretch | 3000-3100 | Medium | Above 3000 cm⁻¹ | [6] [9] |
| Aromatic C=C stretch | 1600-1500 | Medium-strong | Skeletal vibrations | [10] [1] |
| C-N stretch (aromatic) | 1200-1350 | Medium | Higher than aliphatic | [8] [1] |
| N-H bend | 1580-1650 | Medium | In-plane bending | [1] |
Mass spectrometry of N1,N1-Diethyl-4-methylbenzene-1,3-diamine reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The compound follows the nitrogen rule, producing a molecular ion with odd mass due to the presence of two nitrogen atoms [11] [12].
The molecular ion peak appears at mass-to-charge ratio 178, corresponding to the molecular formula C₁₁H₁₈N₂ [13] [11] [12]. Aromatic amines typically exhibit moderate to strong molecular ion peaks due to the stabilizing effect of the aromatic ring system [11] [12]. The electron-donating nature of the amine substituents contributes to the stability of the radical cation formed during electron impact ionization [11].
The dominant fragmentation pathway involves alpha-cleavage adjacent to the nitrogen atom, resulting in the loss of ethyl groups from the tertiary amine functionality [11] [12]. The base peak typically appears at mass-to-charge ratio 149, corresponding to the loss of one ethyl group [M-29]⁺ [11] [12]. This fragmentation is favored due to the stabilization of the resulting iminium ion through resonance with the aromatic system [12].
Sequential loss of the second ethyl group produces a significant fragment ion at mass-to-charge ratio 121, representing [M-57]⁺ [13] [12]. This ion retains the aromatic diamine core structure and exhibits considerable stability due to the extended conjugation system [13].
Further fragmentation of the molecular ion produces additional characteristic peaks that aid in structural elucidation [13] [11]. Loss of the amino group and methyl substituent generates fragment ions at mass-to-charge ratio 106 [13] [11]. The formation of the phenyl cation at mass-to-charge ratio 77 [C₆H₅]⁺ represents a common fragmentation pathway for aromatic compounds, though it typically appears with low relative intensity [11] [12].
The fragmentation behavior demonstrates the influence of both the aromatic ring system and the amine functionalities on the mass spectral pattern [11]. The electron-donating effect of the amino groups stabilizes positive charge development, leading to preferential cleavage pathways that maintain the aromatic core structure [12].
| Ion Type | Expected m/z | Formation Mechanism | Relative Intensity | Reference |
|---|---|---|---|---|
| Molecular ion [M]⁺ | 178 | Molecular ion formation | Moderate | [13] [11] [12] |
| Base peak | 149 | Loss of ethyl group [M-29]⁺ | High | [11] [12] |
| Fragment ion | 121 | Loss of diethyl group [M-57]⁺ | Medium | [13] [12] |
| Fragment ion | 106 | Loss of NH₂ and CH₃ groups | Medium | [13] [11] |
| Fragment ion | 77 | Phenyl cation [C₆H₅]⁺ | Low | [11] [12] |
Ultraviolet-visible spectroscopy of N1,N1-Diethyl-4-methylbenzene-1,3-diamine reveals multiple electronic transitions characteristic of aromatic amine systems. The compound exhibits strong chromophoric behavior due to the extended conjugation between the aromatic ring and the electron-donating amine substituents.
The primary absorption bands arise from π-π* transitions of the aromatic system, appearing in the wavelength range of 250-300 nanometers [13] [14] [15]. These transitions exhibit high molar absorptivity values typically ranging from 10,000 to 30,000 reciprocal molar centimeters, characteristic of allowed electronic transitions in aromatic systems [14] [15]. The exact position and intensity of these bands are influenced by the electron-donating nature of the amine substituents, which increase the electron density of the aromatic ring [14].
The n-π* transitions associated with the nitrogen lone pairs appear at longer wavelengths, typically in the range of 300-350 nanometers [14] [15]. These transitions exhibit lower molar absorptivity values, generally between 1,000-5,000 reciprocal molar centimeters, due to their forbidden nature [15]. The presence of both primary and tertiary amine functionalities contributes to the complexity of the absorption spectrum in this region [14].
The extended conjugation between the electron-donating amine groups and the aromatic system facilitates charge transfer transitions [13] [14]. These transitions typically appear in the wavelength range of 280-320 nanometers with moderate molar absorptivity values of 5,000-15,000 reciprocal molar centimeters [13] [14]. The charge transfer character is evidenced by the bathochromic shift observed with increasing solvent polarity [14].
The hyperchromic effect observed with increasing concentration suggests potential aggregation or intermolecular interactions at higher concentrations [14] [15]. Extended conjugation effects may become more pronounced in the longer wavelength region of 350-400 nanometers, particularly in polar solvents where charge separation is stabilized [14] [15].
The ultraviolet-visible absorption spectrum of N1,N1-Diethyl-4-methylbenzene-1,3-diamine exhibits significant solvent dependence [14] [15]. In polar solvents, the π-π* transitions typically undergo blue shifts due to differential solvation of the ground and excited states [14] [15]. Conversely, the n-π* transitions may exhibit red shifts in polar solvents due to preferential stabilization of the excited state [15].
The compound demonstrates concentration-dependent spectral changes, with absorption maxima remaining relatively constant while showing intensity variations that suggest intermolecular interactions [14]. The presence of multiple absorption bands and their solvent sensitivity make ultraviolet-visible spectroscopy a valuable tool for monitoring reaction kinetics and determining concentration in solution .
| Absorption Type | Wavelength Range (nm) | Molar Absorptivity (M⁻¹cm⁻¹) | Solvent Effect | Reference |
|---|---|---|---|---|
| π-π* transition | 250-300 | 10,000-30,000 | Blue shift in polar solvents | [13] [14] [15] |
| n-π* transition | 300-350 | 1,000-5,000 | Red shift in polar solvents | [14] [15] |
| Charge transfer band | 280-320 | 5,000-15,000 | Bathochromic shift | [13] [14] |
| Extended conjugation | 350-400 | 20,000-50,000 | Hyperchromic effect | [14] [15] |